molecular formula C19H19NO3S B11470326 N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B11470326
M. Wt: 341.4 g/mol
InChI Key: XOHQSXGKPRKURO-UHFFFAOYSA-N
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Description

N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps. The starting materials often include 3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan and benzenesulfonyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Triethylamine or other bases to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Oxidized derivatives of the dibenzofuran core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dibenzofuran core may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide
  • 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride

Uniqueness

N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific combination of a dibenzofuran core with a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H19NO3S/c1-13-11-19-16(15-9-5-6-10-18(15)23-19)12-17(13)20-24(21,22)14-7-3-2-4-8-14/h2-4,7-8,11-12,20H,5-6,9-10H2,1H3

InChI Key

XOHQSXGKPRKURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=CC=C3)C4=C(O2)CCCC4

Origin of Product

United States

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